N-[4-(propan-2-yl)benzyl]-2-(pyridin-2-yloxy)ethanamine
Description
Properties
Molecular Formula |
C17H22N2O |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C17H22N2O/c1-14(2)16-8-6-15(7-9-16)13-18-11-12-20-17-5-3-4-10-19-17/h3-10,14,18H,11-13H2,1-2H3 |
InChI Key |
NCRRLGUPOPHKCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCCOC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Route via Nucleophilic Aromatic Substitution and Reductive Amination
Step 1: Synthesis of 4-(propan-2-yl)benzyl halide
- Method: Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst (AlCl₃) yields 4-(propan-2-yl)benzene.
- Alternative: Use of a directed ortho/para-directing group on benzene followed by halogenation (e.g., bromination) to obtain 4-bromobenzene derivatives, then substitution with isopropyl groups.
Step 2: Formation of 2-(pyridin-2-yloxy)ethylamine
- Method: Nucleophilic substitution of 2-chloroethanol with pyridin-2-ol under basic conditions forms 2-(pyridin-2-yloxy)ethanol.
- Amine introduction: Conversion of this alcohol to the corresponding amine via reductive amination or via conversion to a primary amine using ammonolysis.
Step 3: Coupling of benzyl halide with aminoethyl derivative
- Method: Nucleophilic substitution of the benzyl halide with the aminoethyl derivative under basic conditions yields the target compound.
Route via Suzuki-Miyaura Coupling and Reductive Amination
Step 1: Synthesis of 4-(propan-2-yl)phenylboronic acid
- Method: Starting from 4-bromobenzene, perform lithiation followed by quenching with trimethyl borate, then hydrolysis yields the boronic acid.
Step 2: Cross-coupling with pyridin-2-yl halide
- Method: Suzuki coupling between 2-halopyridine derivatives and phenylboronic acids under Pd(0) catalysis forms the aromatic backbone with pyridin-2-yloxy functionality.
Step 3: Reductive amination
- Method: The coupled aromatic intermediate undergoes reductive amination with appropriate aldehyde or ketone precursors to install the ethanamine chain.
Specific Patent-Backed Methodologies
Patent WO2014132270A2 (Process for Preparation)
This patent discloses a process involving multi-step synthesis with key features:
- Preparation of intermediates: Aromatic halides are reacted with isopropyl groups via Friedel-Crafts alkylation.
- Functionalization: The aromatic intermediates are subjected to nucleophilic substitution with pyridin-2-ol derivatives.
- Amine formation: The amino group is introduced via reductive amination or nucleophilic substitution, followed by salt formation if necessary.
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Aromatic substitution | Isopropyl chloride, AlCl₃ | Reflux | Introduce propan-2-yl group |
| Halogenation | NBS or Br₂ | Light or heat | Prepare halide for substitution |
| Nucleophilic substitution | Pyridin-2-ol, base | Elevated temperature | Attach pyridin-2-yloxy group |
| Reductive amination | Formaldehyde, reducing agent | Mild heat | Install ethanamine chain |
Alternative Method via Hydrolysis and Functional Group Transformation
Another approach involves hydrolyzing protected intermediates, then functionalizing with amines or alcohols under basic or acidic conditions, as detailed in US Patent US10093625B2, which emphasizes hydrolysis and subsequent amination steps.
Data Tables Summarizing Preparation Methods
| Method | Key Reactions | Starting Materials | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Aromatic substitution | Benzene, isopropyl chloride | Straightforward, high yield | Overalkylation risk |
| Suzuki-Miyaura Coupling | Cross-coupling | Halopyridine, boronic acid | Selectivity, functional group tolerance | Requires Pd catalyst |
| Reductive Amination | Amine installation | Aldehydes/ketones, ammonia | Mild conditions | Side reactions possible |
| Nucleophilic Substitution | Ether formation | Halides, pyridin-2-ol | Specificity | Requires good leaving groups |
Research Discoveries and Advances
Recent research highlights the development of more sustainable and selective catalytic processes for aromatic substitution and amine synthesis, including:
- Use of microwave-assisted synthesis to reduce reaction times.
- Green solvents such as ethanol or water to improve environmental profiles.
- Catalyst innovations including palladium and nickel-based systems for cross-coupling reactions.
These advances aim to improve yields, selectivity, and environmental impact, aligning with modern green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)benzyl]-2-(pyridin-2-yloxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert certain functional groups within the molecule to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Potassium carbonate (K₂CO₃) in DMF, sodium hydride (NaH) in tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
N-[4-(propan-2-yl)benzyl]-2-(pyridin-2-yloxy)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Pharmacology: It may serve as a ligand for studying receptor interactions and signaling pathways.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)benzyl]-2-(pyridin-2-yloxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yloxy group can form hydrogen bonds or coordinate with metal ions, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzyl Group
Key Compounds:
- N-(2-methoxybenzyl)-2-(2,4-dimethoxyphenyl)ethanamine (24H-NBOMe) : Features a methoxybenzyl group and dimethoxyphenyl substituents. Exhibits potent 5-HT2A receptor agonism in zebrafish models, with behavioral effects linked to methoxy group positioning .
- N-(4-fluorobenzyl)-2-(4-nitrophenoxy)ethanamine derivatives: Nitro and fluorinated groups enhance metabolic stability but may reduce receptor affinity compared to alkoxy substituents .
Structural Insights:
This contrasts with 24H-NBOMe derivatives, where polar methoxy groups enhance receptor binding but shorten half-life .
Pyridinyloxy Substituent Variations
Key Compounds:
- 2-(Pyridin-2-yloxy)benzylamine hydrochloride (SS-8107) : Lacks the isopropyl group but shares the pyridin-2-yloxy motif. Used in medicinal chemistry as a precursor for kinase inhibitors .
- 4-(Pyridin-2-yloxy)benzylamine hydrochloride (ST-2504) : A positional isomer of SS-8107, demonstrating the importance of substituent orientation on biological activity .
Functional Implications:
The pyridin-2-yloxy group in the target compound may act as a hydrogen bond acceptor, enhancing interactions with neurotransmitter receptors. This is supported by studies on 5-HT2A agonists, where electron-rich aromatic systems improve binding affinity .
Comparison with Controlled Phenethylamines
Key Compounds:
- 2C series (e.g., 2C-E, 2C-D): Substituted phenethylamines with dimethoxy or alkyl groups on the phenyl ring. These compounds are regulated due to their hallucinogenic properties, highlighting the role of substituent size and polarity in psychoactivity .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
*Calculated using fragment-based methods.
Research Findings and Implications
- Receptor Selectivity: Pyridinyloxy and alkoxy substituents favor 5-HT2A receptor interactions, while bulky groups (e.g., isopropyl) may shift selectivity toward other monoamine receptors .
- Metabolic Stability : Nitro and halogenated analogs exhibit prolonged half-lives but carry toxicity risks, whereas methoxy groups are metabolized faster .
- Therapeutic Potential: The target compound’s balance of lipophilicity and hydrogen-bonding capacity makes it a candidate for CNS-targeted drug development, though further in vivo studies are needed.
Biological Activity
N-[4-(propan-2-yl)benzyl]-2-(pyridin-2-yloxy)ethanamine, a compound with a unique molecular structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 270.37 g/mol. Its IUPAC name indicates the presence of both an amine and an ether functional group, which are critical for its biological interactions. The structure features a benzyl group substituted with an isopropyl group and a pyridine derivative linked through an ether bond, enhancing its potential as a therapeutic agent.
This compound is thought to act as a ligand for specific receptors within the body. Its ability to form hydrogen bonds and engage in hydrophobic interactions suggests that it may influence various signaling pathways related to physiological processes such as mood regulation, inflammation, and pain perception. Studies indicate that it may target G protein-coupled receptors (GPCRs), which are significant in drug development due to their role in numerous diseases.
Antidepressant and Anxiolytic Effects
Research indicates that this compound may exhibit antidepressant and anxiolytic properties. It is hypothesized to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation. The compound's structural features allow it to interact effectively with these neurotransmitter systems, potentially leading to therapeutic effects in conditions like depression and anxiety.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, derivatives of similar compounds have demonstrated significant growth inhibition against bacteria such as Escherichia coli and fungi like Candida albicans. The mechanism behind this activity is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluating derivatives of this compound found that several exhibited over 70% growth inhibition against Acinetobacter baumannii at concentrations as low as 32 µg/mL. Notably, two derivatives showed negligible cytotoxicity towards human embryonic kidney cells, indicating a promising safety profile for further development .
- Neuropharmacology : Another investigation focused on the compound's interaction with GPCRs related to mood disorders. Results suggested that it could serve as a selective antagonist for certain receptor subtypes implicated in anxiety and depression, highlighting its potential therapeutic applications in neuropharmacology .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Propan-2-yl)phenol | Hydroxyl group instead of amine | Used in antiseptic formulations |
| N-benzyl-pyridin-3-amines | Different nitrogen positioning in the pyridine ring | Potential use in neurological disorders |
| 3-(4-isopropylphenoxy)-propane amine | Similar ether linkage but different substituents | Investigated for anti-inflammatory properties |
This comparison illustrates the diversity within this chemical class while emphasizing the unique features of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(propan-2-yl)benzyl]-2-(pyridin-2-yloxy)ethanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-(propan-2-yl)benzylamine with 2-(pyridin-2-yloxy)ethyl halides under basic conditions (e.g., K₂CO₃ in acetone) is a common approach . Reductive amination using sodium triacetoxylborohydride (STAB) in dichloroethane has been effective for similar ethanamine derivatives, yielding products with >70% purity after recrystallization . Optimization of solvent polarity and temperature is critical to minimize side products like N-oxide derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC. For NMR, focus on resolving peaks corresponding to the pyridinyloxy (δ 6.8–8.5 ppm) and isopropylbenzyl (δ 1.2–1.4 ppm) groups . HRMS can confirm the molecular ion ([M+H]⁺ expected at m/z ~311.2). Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) is recommended for pharmacological studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent interactions). Validate activity using orthogonal assays:
- Binding Affinity : Surface plasmon resonance (SPR) or radioligand displacement assays to quantify target engagement .
- Functional Activity : cAMP/GTPγS assays for G protein-coupled receptors (GPCRs) .
Control for solvent effects (e.g., DMSO ≤0.1%) and confirm compound stability under assay conditions via LC-MS .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Improve solubility and metabolic stability via structural analogs:
- Solubility : Introduce polar groups (e.g., hydroxyl or carboxylate) on the pyridine ring while monitoring logP changes .
- Metabolic Stability : Replace the isopropyl group with cyclopropyl or fluorinated analogs to reduce CYP450 metabolism .
Use in silico tools (e.g., SwissADME) to predict ADME profiles before synthesizing derivatives .
Q. How can computational modeling guide target identification for this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against databases like ChEMBL or PDB. Prioritize targets with high docking scores (e.g., histamine H₃/H₄ receptors due to structural similarities to known ligands ). Validate predictions with CRISPR knockouts or siRNA silencing in relevant cell models .
Experimental Design & Safety
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Despite limited hazard data for the specific compound, assume acute toxicity based on structural analogs:
- PPE : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washdowns .
Q. How should researchers design dose-response studies to minimize off-target effects?
- Methodological Answer :
- Dose Range : Start at 1 nM–10 µM, based on IC₅₀ values from preliminary binding assays .
- Controls : Include inactive enantiomers or structurally related null compounds (e.g., pyridine-free analogs) .
- Off-Target Screening : Use panels like Eurofins Cerep’s SafetyScreen44 to assess selectivity .
Data Analysis & Reporting
Q. How to interpret conflicting crystallography and NMR data for this compound?
- Methodological Answer : Cross-validate with multiple techniques:
- X-ray Crystallography : Resolve absolute configuration (e.g., CCDC deposition for similar compounds ).
- Dynamic NMR : Assess rotational barriers of the ethanamine linker to confirm conformational flexibility .
- DFT Calculations : Compare experimental and computed NMR chemical shifts (Gaussian09) .
Structural Analogues & Pharmacological Profiling
Q. Which structural analogs of this compound show promise for CNS-targeted drug development?
- Methodological Answer : Derivatives with enhanced blood-brain barrier (BBB) penetration:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
